Toxicarolisoflavone
CAS No.:
Cat. No.: VC0006647
Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22O7 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one |
| Standard InChI | InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 |
| Standard InChI Key | WNIRAQXHOVJVDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C |
Introduction
Toxicarolisoflavone is a compound that has been isolated from certain plant species. Despite its name suggesting toxicity, detailed information on its specific biological activities and chemical properties is limited in the available literature. This article aims to compile existing data and provide insights into the compound's characteristics and potential applications based on related research.
Sources and Isolation
Toxicarolisoflavone has been identified in certain plant species, including those from the genera Millettia and Erythrina . The compound is typically isolated through phytochemical analysis techniques, which involve extraction and purification processes to identify and characterize plant metabolites.
Research Findings
There is a lack of comprehensive research specifically focused on toxicarolisoflavone. Most available data relate to isoflavones in general, which have been extensively studied for their health benefits and potential therapeutic applications.
Data Tables
| Isoflavone | Source | Biological Activity |
|---|---|---|
| Genistein | Soybeans | Antioxidant, anticancer |
| Daidzein | Soybeans | Antioxidant, anti-inflammatory |
| Toxicarolisoflavone | Millettia, Erythrina | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume